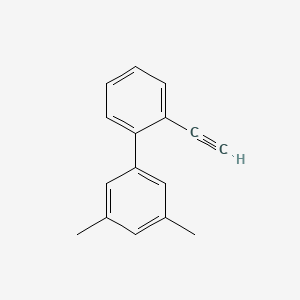

2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl

Beschreibung

2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl is a biphenyl derivative characterized by an ethynyl group (-C≡CH) at the 2-position of the first benzene ring and two methyl groups (-CH₃) at the 3' and 5' positions of the second benzene ring. The methyl substituents contribute steric bulk and electron-donating effects via induction, influencing solubility, stability, and intermolecular interactions. While specific data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural features suggest applications in organic synthesis, materials science, or pharmaceutical intermediates.

Eigenschaften

Molekularformel |

C16H14 |

|---|---|

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

1-(2-ethynylphenyl)-3,5-dimethylbenzene |

InChI |

InChI=1S/C16H14/c1-4-14-7-5-6-8-16(14)15-10-12(2)9-13(3)11-15/h1,5-11H,2-3H3 |

InChI-Schlüssel |

BWRYCGOQAJHWEG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C2=CC=CC=C2C#C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Ethinyl-3’,5’-dimethyl-1,1’-biphenyl umfasst typischerweise die folgenden Schritte:

Bildung des Biphenylkerns: Der Biphenylkern kann durch eine Suzuki-Kupplungsreaktion synthetisiert werden, bei der ein halogeniertes Benzolderivat mit einem Boronsäurederivat in Gegenwart eines Palladiumkatalysators und einer Base reagiert.

Einführung der Ethinylgruppe: Die Ethinylgruppe kann über eine Sonogashira-Kupplungsreaktion eingeführt werden. Dies beinhaltet die Reaktion eines Arylhalogenids mit einem Acetylen-Derivat in Gegenwart eines Palladiumkatalysators und eines Kupfer-Katalysators.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Ethinyl-3’,5’-dimethyl-1,1’-biphenyl folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionen werden für höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Ethinyl-3’,5’-dimethyl-1,1’-biphenyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Ethinylgruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.

Reduktion: Die Ethinylgruppe kann reduziert werden, um eine Ethylgruppe zu bilden.

Substitution: Die Wasserstoffatome an den Benzolringen können durch verschiedene funktionelle Gruppen durch elektrophilen aromatischen Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff als Katalysator kann eingesetzt werden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Brom oder Salpetersäure in Gegenwart eines Lewis-Säure-Katalysators durchgeführt werden.

Hauptprodukte

Oxidation: Das Hauptprodukt ist 2-(2-Oxoethyl)-3’,5’-dimethyl-1,1’-biphenyl.

Reduktion: Das Hauptprodukt ist 2-Ethyl-3’,5’-dimethyl-1,1’-biphenyl.

Substitution: Die Hauptprodukte hängen von den eingeführten Substituenten ab, z. B. 2-Ethinyl-3’,5’-dimethyl-4-brom-1,1’-biphenyl.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Ethinyl-3’,5’-dimethyl-1,1’-biphenyl beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:

Molekulare Ziele: Die Verbindung kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren.

Beteiligte Signalwege: Sie kann Signalwege beeinflussen, die mit Zellwachstum, Apoptose und Entzündung zusammenhängen.

Wirkmechanismus

The mechanism of action of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects and properties inferred from the evidence.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs. †Approximate based on PCB data.

Key Findings:

Substituent Electronic Effects :

- The ethynyl group in 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl and its methoxy analog enables conjugation, but the latter’s methoxy group (-OCH₃) donates electrons via resonance, increasing polarity. In contrast, methyl groups (-CH₃) donate electrons inductively, reducing polarity and enhancing lipophilicity.

- Chlorinated biphenyls (PCBs, e.g., PCB-147 , PCB-056 ) feature electron-withdrawing substituents, leading to environmental persistence and bioaccumulation. These contrasts highlight how substituent choice dictates reactivity and environmental impact.

Compared to methoxy-substituted biphenyls , the methyl groups reduce water solubility, favoring organic solvent compatibility.

Regulatory and Stability Differences :

- PCBs (e.g., PCB-147 ) are banned due to toxicity, whereas ethynyl/methyl-substituted biphenyls lack such restrictions. The ethynyl group may confer instability under oxidative conditions, contrasting with PCB persistence.

Notes

Data Limitations : Direct physicochemical data (e.g., melting point, spectral profiles) for 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl are absent in the evidence; comparisons rely on structural analogs.

Discontinued Analogs : Compounds like 2-Ethynyl-3'-methoxy-1,1'-biphenyl are discontinued, suggesting synthetic challenges or niche applications.

Environmental Impact : Unlike PCBs , the target compound’s ethynyl and methyl groups may reduce environmental persistence, though ecotoxicological studies are needed.

Biologische Aktivität

2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl is characterized by the presence of an ethynyl group and two methyl substituents on a biphenyl framework. This structure allows for unique interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

Antimicrobial Properties

Research has indicated that 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl exhibits significant antimicrobial activity. In studies involving various microbial strains, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl possesses anticancer properties. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxicity was measured using the MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The biological activity of 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl is attributed to its ability to interact with specific molecular targets within cells. The ethynyl group may facilitate π-π stacking interactions with DNA or proteins, leading to disruption of cellular processes. Additionally, the methyl groups enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several case studies have explored the therapeutic potential of biphenyl derivatives similar to 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl. For example:

- Study on Anticancer Activity : A study published in Molecules evaluated various biphenyl derivatives for their anticancer effects. The results indicated that compounds with ethynyl substitutions showed enhanced activity against breast and lung cancer cell lines compared to their non-substituted counterparts .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of biphenyl derivatives with antimicrobial properties. The study found that introducing ethynyl groups significantly improved the antimicrobial activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.